

Technical Guide: 2,3-Dibromo-6fluorobenzaldehyde

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Compound of Interest

2,3-Dibromo-6fluorobenzaldehyde

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CAS Number: 1114809-15-2

This technical guide provides a summary of the available information on **2,3-Dibromo-6-fluorobenzaldehyde**, a halogenated aromatic aldehyde. Due to the limited publicly available data for this specific isomer, this document also includes generalized experimental protocols and a theoretical synthesis pathway relevant to compounds of this class.

Chemical and Physical Properties

Quantitative data for **2,3-Dibromo-6-fluorobenzaldehyde** is not extensively documented in publicly accessible literature. The following table summarizes the available information. For comparison, data for the related, more studied isomer, 2-Bromo-6-fluorobenzaldehyde, is included to provide context.



Property	2,3-Dibromo-6- fluorobenzaldehyde	2-Bromo-6- fluorobenzaldehyde (Isomer for Comparison)
CAS Number	1114809-15-2[1][2][3][4][5]	360575-28-6
Molecular Formula	C7H3Br2FO[1][4]	C7H4BrFO
Molecular Weight	281.90 g/mol [4]	203.01 g/mol
Purity	≥97% (as offered by some suppliers)[2]	~96%
Appearance	Not available	Powder
Melting Point	Not available[6]	43-47 °C
Boiling Point	Not available[6]	>110 °C (closed cup)
Storage Conditions	Sealed in dry, 2-8°C[1]	Room temperature

Note: Some suppliers may offer spectral data such as NMR, HPLC, and LC-MS for **2,3-Dibromo-6-fluorobenzaldehyde** upon request[1].

Applications in Research and Drug Development

While specific applications for **2,3-Dibromo-6-fluorobenzaldehyde** are not detailed in the available literature, halogenated benzaldehydes, in general, are valuable intermediates in organic synthesis. They serve as building blocks for more complex molecules in various fields:

- Pharmaceutical Synthesis: These compounds are often used in the synthesis of biologically
 active molecules, including potential anti-cancer and anti-inflammatory agents[7]. The
 bromine and fluorine substituents can influence the molecule's electrophilic character,
 providing versatile reactivity for creating novel drug candidates[7].
- Agrochemical Research: Similar to pharmaceutical applications, halogenated benzaldehydes can be precursors to new pesticides and herbicides.
- Materials Science: They can be used in the development of advanced materials, such as polymers and organic light-emitting diodes (OLEDs)[7].



Experimental Protocols

Detailed experimental protocols involving **2,3-Dibromo-6-fluorobenzaldehyde** are not readily available. However, a general methodology for the synthesis of a related compound, 2-bromo-6-fluorobenzaldehyde, has been patented and can provide insight into a potential synthetic approach.

Example Generalized Synthesis Protocol (based on the synthesis of 2-Bromo-6-fluorobenzaldehyde):

This protocol describes a two-step process involving the bromination of a toluene precursor followed by oxidation to the aldehyde.

Step 1: Bromination of the Benzylic Position

- In a suitable reaction vessel, 2-bromo-6-fluorotoluene is dissolved in an organic solvent (e.g., chloroform, cyclohexane) or an inorganic solvent (e.g., water)[8][9].
- Hydrobromic acid and hydrogen peroxide are added to the solution[8][9].
- The reaction mixture is subjected to light exposure (e.g., using a 1000W tungsten-iodine lamp) to initiate the radical bromination at the methyl group[8].
- The reaction is allowed to proceed for 6 to 24 hours[8][9].
- Upon completion, the reaction mixture is washed with a saturated sodium sulfite solution and then with water[8][9].
- The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-bromo-6-fluorobenzyl bromide[8][9].

Step 2: Kornblum Oxidation to the Aldehyde

- The 2-bromo-6-fluorobenzyl bromide obtained in the previous step is dissolved in dimethyl sulfoxide (DMSO)[8][9].
- An inorganic base, such as sodium bicarbonate, is added to the solution[8][9].



- The reaction mixture is heated to approximately 95°C for 3 to 8 hours[8][9].
- After the reaction is complete, the mixture is poured into ice water and extracted with an organic solvent (e.g., ethyl acetate)[8][9].
- The organic layer is washed with water and saturated brine, then dried over anhydrous sodium sulfate[8][9].
- The solvent is evaporated under reduced pressure, and the crude product is purified by silica gel column chromatography to obtain 2-bromo-6-fluorobenzaldehyde[8][9].

Disclaimer: This is a generalized protocol for a related isomer. The synthesis of **2,3-Dibromo-6-fluorobenzaldehyde** would require a different starting material and potentially different reaction conditions.

Visualizations

Theoretical Synthesis Pathway

The following diagram illustrates a plausible, though not experimentally verified, synthetic route for **2,3-Dibromo-6-fluorobenzaldehyde**, starting from a commercially available precursor.



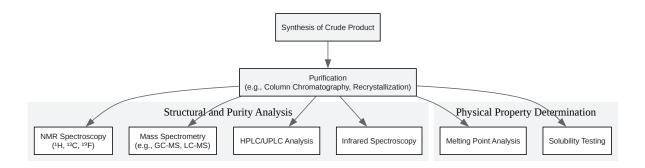
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Caption: A potential two-step synthesis of **2,3-Dibromo-6-fluorobenzaldehyde**.

General Experimental Workflow for Compound Characterization



This diagram outlines a typical workflow for the synthesis and characterization of a novel or sparsely documented chemical compound like **2,3-Dibromo-6-fluorobenzaldehyde**.



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Caption: A standard workflow for the synthesis and characterization of a chemical compound.

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